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Compound of Interest

Compound Name: 6-Bromo-3-chloropicolinaldehyde
CAS No.: 1060815-74-8
Cat. No.: B3210126
Get Quote
. J

Executive Summary

6-Bromo-3-chloropicolinaldehyde (CAS: 1060815-74-8) is a trisubstituted pyridine
intermediate critical to medicinal chemistry. Distinguished by its orthogonal reactivity—featuring
an electrophilic aldehyde, a labile bromide at the C6 position, and a steric/electronic modulating
chloride at the C3 position—this scaffold enables the precise construction of complex
pharmacophores. It is frequently employed in the development of kinase inhibitors, anti-
tubercular agents, and GPCR ligands where the pyridine core serves as a bioisostere for
phenyl rings to improve solubility and metabolic stability.

Chemical Identity & Physicochemical Properties[2]
[31[4][5][6][7]
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Property Data

CAS Number 1060815-74-8

IUPAC Name 6-Bromo-3-chloropyridine-2-carbaldehyde
Synonyms 6-Bromo-3-chloropicolinaldehyde; 2-Formyl-3-

chloro-6-bromopyridine

Molecular Formula CeH3BrCINO
Molecular Weight 220.45 g/mol
SMILES O=CC1=C(Cl)C=CC(Br)=N1
Appearance Off-white to pale yellow solid
Melting Point 97-105 °C (Predicted/Analogous)
N Soluble in DCM, THF, DMSO; Sparingly soluble
Solubility )
In water
Inert atmosphere (Ar/N2), 2-8 °C, Protect from
Storage

light

Synthetic Pathways[8][9][10][11][12]

The synthesis of 6-Bromo-3-chloropicolinaldehyde typically proceeds via the modification of

the corresponding carboxylic acid. The most robust industrial route involves a halogen

exchange (HALEX) on a dichlorinated precursor, followed by functional group manipulation of

the carbonyl.

Core Synthesis Workflow (Route A)

This protocol utilizes 3,6-dichloropicolinic acid as the starting material. The C6-chlorine is

selectively exchanged for bromine due to the electronic activation by the ring nitrogen, a

phenomenon enhanced under acidic conditions.

Step 1: Halogen Exchange (HALEX)

e Reagents: 3,6-Dichloropicolinic acid, HBr (33% in AcCOH).
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e Conditions: 110 °C, 24 hours.
e Mechanism: Nucleophilic aromatic substitution (

) where the harder nucleophile (CI7) is replaced by the softer nucleophile (Br~) at the
activated C6 position.

e Product: 6-Bromo-3-chloropicolinic acid (CAS: 1060815-76-0).
Step 2: Esterification

» Reagents: MeOH, H2S0a4 (cat.).[1]

o Conditions: Reflux, 6 hours.[2]

e Product: Methyl 6-bromo-3-chloropicolinate (CAS: 1214328-96-7).
Step 3: Reduction to Alcohol

» Reagents: NaBHa4, CaClz (in EtOH/THF) or DIBAL-H.

e Conditions: 0 °C to RT.

e Product: (6-Bromo-3-chloropyridin-2-yl)methanol.

Step 4: Oxidation to Aldehyde

e Reagents: MnO: (activated) or Swern Oxidation (DMSO/Oxalyl Chloride).
e Conditions: Reflux (MnO3z) or -78 °C (Swern).

e Product:6-Bromo-3-chloropicolinaldehyde.[3][4][5]

Visualization of Synthesis Logic

| | HALEX Reaction B cid Methyl Ester Reduction 6-Bromo-3-chloropicolinaldehyde
’ S5 ppcolncack ’ (HBI/ACOH, 110°C) ’ (CAS: 1060815-76-0) (MeOH, H2504) ) (CAS: 1214328-96-7) ’ (NaBH4 or DIBAL- H) ’ Epaviczdl MnO2 or Swern; (CAS: 1060815-74-8) )
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Caption: Step-wise synthetic pathway from commercially available dichloro-precursors to the
target aldehyde.

Experimental Protocol: Step-by-Step

Stage 1: Preparation of Methyl 6-bromo-3-
chloropicolinate

Note: This stage establishes the core halogenation pattern.
o Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

» Reactants: Charge the flask with 3,6-dichloropicolinic acid (5.0 g, 26.0 mmol) and Acetic Acid
(10 mL).

e Addition: Add HBr (33% in AcOH) (10.2 mL, ~56 mmol) slowly.

e Reaction: Heat the mixture to 110 °C for 24 hours. Monitor by LC-MS for the shift from mass
191 (di-Cl) to 235/237 (Br-Cl).

e Workup: Cool to RT. Pour onto ice water (100 mL). Filter the off-white precipitate.

« Esterification: Dissolve the wet cake in Methanol (50 mL). Add conc. H2SOa4 (3 mL) dropwise.
Reflux for 6 hours.

« |solation: Concentrate in vacuo. Neutralize with sat. NaHCOs. Extract with Ethyl Acetate (3 x
50 mL). Dry over Na2SOa4 and concentrate to yield the methyl ester.

Stage 2: Conversion to Aldehyde

e Reduction: Dissolve the methyl ester (1 eq) in anhydrous THF at O °C under Nitrogen.

o Reagent: Add LiAlH4 (0.6 eq) or DIBAL-H (1.1 eq) dropwise. Stir for 1 hour. Critical: Do not
over-reduce; if using LAH, ensure stoichiometric control to stop at alcohol.

e Quench: Quench with Rochelle's salt solution. Extract with DCM.[6]
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» Oxidation: Dissolve the crude alcohol in DCM. Add Activated MnO: (10 eq). Reflux for 4
hours.

« Purification: Filter through Celite. Concentrate. Purify via flash chromatography
(Hexane/EtOAc gradient) to obtain 6-Bromo-3-chloropicolinaldehyde.

Reactivity Profile & Applications

The utility of 6-Bromo-3-chloropicolinaldehyde lies in its chemoselective orthogonality. The
three functional handles react under distinct conditions, allowing for sequential modular
synthesis.

Functional Handle Analysis[2]
o C2-Aldehyde (Electrophile):

o Reactions: Reductive amination, Wittig olefination, Condensation (e.g., to form imidazoles
or oxazoles).

o Priority: Usually the first point of diversification to build the core scaffold.
o C6-Bromine (Labile Electrophile):
o Reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination.

o Selectivity: Highly reactive toward Pd-catalyzed oxidative addition due to the electron-
deficient pyridine ring. Reacts before the C3-chlorine.

e C3-Chlorine (Steric/Electronic Modulator):
o Reactions: Difficult to displace via

. Requires specialized ligands for Pd-catalysis.

o Role: Often retained to block metabolism at the C3 position or to induce a twisted
conformation in biaryl systems (atropisomerism).

Application Workflow: Kinase Inhibitor Scaffold
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In the development of inhibitors for targets like Mycobacterium tuberculosis (e.g., MurB
inhibitors) or human kinases, the aldehyde is often converted to a secondary amine, followed
by arylation at the C6 position.

6-Bromo-3-chloropicolinaldehyde

C2-CHO Reactivity |C6-Br Reactivity (Selective)\ Cyclization
Reductive Amination Suzuki Coupling Heterocycle Formation
(R-NH2, NaBH(OAC)3) (Ar-B(OH)2, Pd(PPh3)4) (e.g., Imidazopyridine)

:

Secondary Amine Scaffold Biaryl Aldehyde
(Retains Br/Cl for further coupling) (C6-Functionalized)

Click to download full resolution via product page

Caption: Chemoselective diversification pathways. The C6-Br allows for cross-coupling without
affecting the C3-ClI.

Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class H-Code Statement
Acute Toxicity H302 Harmful if swallowed.
Skin Irritation H315 Causes skin irritation.[7]
o Causes serious eye irritation.
Eye Irritation H319
[7]
May cause respiratory
STOT-SE H335

irritation.[7]

Handling Protocols:
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e Engineering Controls: Use only in a chemical fume hood.
o PPE: Nitrile gloves, safety goggles, and lab coat.

o Spill Response: Sweep up solid; do not generate dust. Neutralize surfaces with mild
detergent.

o Storage: Store under Argon at 2—8 °C. Aldehydes are prone to air oxidation to the carboxylic
acid over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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